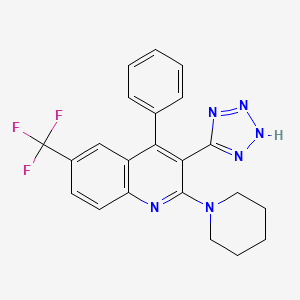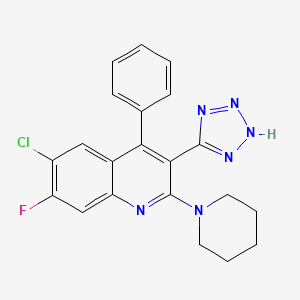![molecular formula C22H19ClN4OS B10834845 5-(6-Chloro-4-phenyl-2-piperidin-1-yl-quinolin-3-yl)-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B10834845.png)
5-(6-Chloro-4-phenyl-2-piperidin-1-yl-quinolin-3-yl)-3H-[1,3,4]oxadiazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27109571-Compound-15 is a small molecular drug that targets fatty acid-binding protein 5. This compound has been patented and is known for its potential therapeutic applications, particularly in the treatment of obesity .
Preparation Methods
The synthetic routes and reaction conditions for the preparation of PMID27109571-Compound-15 are not explicitly detailed in the available literature. it is known that the compound is a small molecule with a molecular weight of 422.9. The preparation of such compounds typically involves multiple steps of organic synthesis, including the formation of key intermediates and final product purification .
Chemical Reactions Analysis
PMID27109571-Compound-15 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID27109571-Compound-15 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fatty acid-binding proteins.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating obesity and related metabolic disorders.
Industry: Utilized in the development of new drugs targeting fatty acid-binding proteins.
Mechanism of Action
The mechanism of action of PMID27109571-Compound-15 involves its binding to fatty acid-binding protein 5. This interaction inhibits the protein’s function, leading to changes in cellular metabolism and signaling pathways. The compound’s effects are mediated through the modulation of various molecular targets and pathways, including the peroxisome proliferator-activated receptor signaling pathway .
Comparison with Similar Compounds
PMID27109571-Compound-15 is unique in its specific targeting of fatty acid-binding protein 5. Similar compounds include:
- PMID27109571-Compound-42
- PMID27109571-Compound-43
- PMID27109571-Compound-44
- PMID27109571-Compound-5
- PMID27109571-Compound-6
These compounds also target fatty acid-binding proteins but may differ in their molecular structures, binding affinities, and therapeutic applications .
Properties
Molecular Formula |
C22H19ClN4OS |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
5-(6-chloro-4-phenyl-2-piperidin-1-ylquinolin-3-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C22H19ClN4OS/c23-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(21-25-26-22(29)28-21)20(24-17)27-11-5-2-6-12-27/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,26,29) |
InChI Key |
QNSIEZUINFOQFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NNC(=S)O4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Carboxy-2-oxo-5-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentyl]-dimethylsulfanium](/img/structure/B10834766.png)
![N-[3-hydroxy-5-[hydroxy(phenyl)methyl]phenyl]-N-methylprop-2-enamide](/img/structure/B10834768.png)
![2-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-N-[[4-[[1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-5-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-3-yl]carbamoyl]phenyl]methyl]-N-[1-(2-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10834774.png)
![[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]methyl methanesulfonate](/img/structure/B10834785.png)
![N-cyclopropyl-3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]benzenesulfonamide](/img/structure/B10834787.png)
![8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-2-phenyl-4H-1,4-benzoxazin-3-one](/img/structure/B10834794.png)


![1-[[5-Chloro-2-(4-fluorophenyl)phenyl]carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834821.png)
![3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-(1-methylpiperidin-4-yl)benzenesulfonamide](/img/structure/B10834828.png)

![1-[(5-Chloro-4-fluoro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834841.png)

![[6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]methyl methanesulfonate](/img/structure/B10834848.png)
